molecular formula C15H15NOS2 B11054906 3-[5-Methyl-2-(methylsulfanyl)thiophen-3-yl]-5-phenyl-4,5-dihydro-1,2-oxazole

3-[5-Methyl-2-(methylsulfanyl)thiophen-3-yl]-5-phenyl-4,5-dihydro-1,2-oxazole

Cat. No.: B11054906
M. Wt: 289.4 g/mol
InChI Key: MNHDFAZCNVQPQD-UHFFFAOYSA-N
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Description

3-[5-METHYL-2-(METHYLSULFANYL)-3-THIENYL]-5-PHENYL-4,5-DIHYDROISOXAZOLE is a heterocyclic compound that features a unique combination of a thienyl and isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-METHYL-2-(METHYLSULFANYL)-3-THIENYL]-5-PHENYL-4,5-DIHYDROISOXAZOLE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-[5-METHYL-2-(METHYLSULFANYL)-3-THIENYL]-5-PHENYL-4,5-DIHYDROISOXAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The isoxazole ring can be reduced to a dihydroisoxazole using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Bromine, nitric acid, sulfuric acid as catalyst.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroisoxazole derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

3-[5-METHYL-2-(METHYLSULFANYL)-3-THIENYL]-5-PHENYL-4,5-DIHYDROISOXAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-METHYL-2-(METHYLSULFANYL)-3-THIENYL]-5-PHENYL-4,5-DIHYDROISOXAZOLE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3-[5-METHYL-2-(METHYLSULFANYL)-3-THIENYL]-5-PHENYL-4,5-DIHYDROIMIDAZOLE: Similar structure but with an imidazole ring instead of isoxazole.

    3-[5-METHYL-2-(METHYLSULFANYL)-3-THIENYL]-5-PHENYL-4,5-DIHYDROTHIAZOLE: Similar structure but with a thiazole ring instead of isoxazole.

Uniqueness

The uniqueness of 3-[5-METHYL-2-(METHYLSULFANYL)-3-THIENYL]-5-PHENYL-4,5-DIHYDROISOXAZOLE lies in its combination of the thienyl and isoxazole rings, which imparts distinct electronic and steric properties that can be exploited in various applications .

Properties

Molecular Formula

C15H15NOS2

Molecular Weight

289.4 g/mol

IUPAC Name

3-(5-methyl-2-methylsulfanylthiophen-3-yl)-5-phenyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C15H15NOS2/c1-10-8-12(15(18-2)19-10)13-9-14(17-16-13)11-6-4-3-5-7-11/h3-8,14H,9H2,1-2H3

InChI Key

MNHDFAZCNVQPQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)SC)C2=NOC(C2)C3=CC=CC=C3

Origin of Product

United States

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